N-[(3-fluorophenyl)methyl]cyclopentanamine
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Overview
Description
N-[(3-fluorophenyl)methyl]cyclopentanamine is a chemical compound with the CAS Number: 85952-78-9 . It has a molecular weight of 193.26 . The IUPAC name for this compound is N-(3-fluorobenzyl)cyclopentanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16FN/c13-11-5-3-4-10(8-11)9-14-12-6-1-2-7-12/h3-5,8,12,14H,1-2,6-7,9H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 193.26 .Scientific Research Applications
Neurochemistry and Psychotherapy Applications
MDMA-Assisted Psychotherapy : Research has explored the potential therapeutic applications of 3,4-methylenedioxymethamphetamine (MDMA) in treating conditions such as posttraumatic stress disorder (PTSD), anxiety associated with autism, and alcohol use disorder. This indicates a growing interest in the psychiatric applications of certain chemical compounds (Sessa, Higbed, & Nutt, 2019).
Molecular Imaging Applications
Fluorescent Dye in Surgery : Methylene blue, a fluorescent dye, has been identified for its utility in intraoperative fluorescent imaging, demonstrating the expanding role of certain chemicals in enhancing surgical precision and safety (Cwalinski et al., 2020).
Toxicity of Fluorophores : The toxicity of widely used fluorophores in molecular imaging has been reviewed, highlighting the importance of evaluating the safety profiles of chemical compounds used in cancer diagnosis and other medical applications (Alford et al., 2009).
Safety and Hazards
The compound has been classified with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . These statements provide guidance on how to handle the compound safely.
properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]cyclopentanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-11-5-3-4-10(8-11)9-14-12-6-1-2-7-12/h3-5,8,12,14H,1-2,6-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPMLUBUCOBORB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391009 |
Source
|
Record name | N-[(3-fluorophenyl)methyl]cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85952-78-9 |
Source
|
Record name | N-[(3-fluorophenyl)methyl]cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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